2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
Description
Properties
IUPAC Name |
2-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S2/c1-2-13-24-18-22-21-16(14-25-17-19-10-6-11-20-17)23(18)12-9-15-7-4-3-5-8-15/h3-8,10-11H,2,9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPNZUMGSLCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The structure of the compound features a pyrimidine ring substituted with a thioether group and a triazole moiety, which enhances its biological properties. The synthesis typically involves nucleophilic substitutions and condensation reactions. Key steps include:
- Formation of the Triazole Moiety : This can be achieved through reactions involving thiols and substituted hydrazines.
- Cyclization to Form Pyrimidine : The introduction of the pyrimidine ring is accomplished via cyclization reactions with carbonyl compounds.
These methods ensure high yields and purity, making the compound suitable for further biological evaluation.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial activity. Specifically, similar triazole derivatives have demonstrated inhibitory effects against various bacterial strains. For instance, studies show that triazole derivatives can inhibit the growth of Pseudomonas aeruginosa and Escherichia coli, suggesting that This compound may possess comparable antimicrobial capabilities .
Anticancer Activity
The compound has also shown promise in anticancer applications. Research indicates that triazole derivatives can exhibit cytotoxic effects on several cancer cell lines. For example, compounds similar to the one have been evaluated for their ability to induce apoptosis in cancer cells. The presence of both triazole and pyrimidine functionalities is believed to contribute to these chemotherapeutic properties.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of related compounds on human cancer cell lines. Results indicate that certain derivatives exhibit IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
- Molecular Docking Studies : Computational studies using molecular docking techniques have illustrated that these compounds can effectively bind to key enzymes involved in cancer progression, such as DNA gyrase and MurD. Binding energies comparable to established drugs like ciprofloxacin suggest strong interactions conducive to therapeutic efficacy .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 0.21 | |
| Antimicrobial | Escherichia coli | 0.21 | |
| Cytotoxicity | Cancer Cell Lines (e.g., HeLa) | Low µM range |
The mechanisms underlying the biological activity of This compound involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for its anticancer activity.
Scientific Research Applications
Antifungal Properties
Research indicates that triazole derivatives exhibit significant antifungal activity. The incorporation of the propylthio group in the triazole structure enhances its efficacy against various fungal strains. This makes it a candidate for developing new antifungal agents, particularly in treating resistant fungal infections.
Anticancer Activity
Triazole compounds have been studied for their anticancer properties. The specific structure of 2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine may contribute to its ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways or inducing apoptosis in malignant cells.
Inhibition of Enzymatic Activity
Studies have shown that certain triazole derivatives can inhibit enzymes involved in inflammation and cancer progression. For example, they may act as inhibitors of cyclooxygenases (COX), which are crucial in the inflammatory process. This suggests potential applications in developing anti-inflammatory drugs.
Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can potentially enhance plant growth and resistance to pathogens, making them valuable in agricultural practices.
Pesticidal Properties
The antifungal properties of this compound) may also extend to its use as a pesticide. Its efficacy against fungal pathogens could be harnessed to protect crops from diseases, thereby improving yield and quality.
Case Study 1: Antifungal Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited potent antifungal activity with minimal cytotoxicity towards human cells .
Case Study 2: Anticancer Potential
A recent investigation reported that triazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the structural importance of substituents like propylthio for enhancing anticancer activity .
Case Study 3: Agricultural Applications
Research conducted by agricultural scientists demonstrated that triazole compounds could effectively reduce fungal infections in crops such as wheat and barley. The application of these compounds resulted in improved crop health and yield .
Comparison with Similar Compounds
Key Observations :
- Substituents on the triazole ring (e.g., phenethyl, methyl, allyl, or phenyl) significantly influence solubility and crystallinity. For instance, phenyl-substituted analogs (e.g., compound 5q) exhibit higher melting points (>140°C) compared to allyl derivatives (e.g., 6a: 182–184°C) .
- The propylthio group in the target compound provides intermediate chain length between methylthio (shorter) and octylthio (longer) analogs, likely balancing lipophilicity and metabolic stability .
Key Observations :
- Toxicity Trends : Alkylthio chain length inversely correlates with acute toxicity. Octylthio analogs (LC₅₀ = 49.66 mg/L) are less toxic than methylthio derivatives (LC₅₀ = 8.29 mg/L) due to reduced cellular accumulation and efficient metabolism . The target compound’s propylthio group may place its toxicity between these extremes.
- Biological Activity : Phenyl and pyridinyl substituents enhance antibacterial and antioxidant properties. For example, compound 4 exhibits potent radical scavenging, while 5r shows efficacy against E. coli . The phenethyl group in the target compound may similarly improve receptor binding or membrane interaction.
Thermodynamic and Chromatographic Behavior
Morpholinium salts of triazole-thioacetate derivatives (e.g., morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate) demonstrate temperature-dependent retention in hydrophilic chromatography, influenced by hydrophobic substituents .
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this compound?
Answer:
The synthesis involves multi-step heterocyclization reactions, starting with carbothioamide intermediates. Key steps include alkylation at the sulfur atom to introduce substituents like phenethyl and propylthio groups. Purification often requires recrystallization (e.g., methanol) or column chromatography to achieve high yields (e.g., 82% as reported in similar derivatives) . Structural confirmation relies on:
- 1H NMR : To verify regioselective alkylation (e.g., δ 1.05 ppm for propyl protons, δ 3.55 ppm for methyl groups) .
- Mass spectrometry : For molecular ion validation (e.g., m/z 282 [M+H]+) .
- Elemental analysis : To confirm stoichiometry (C, H, N, S percentages) .
Basic: How is acute toxicity (LC50) determined, and what structural factors influence it?
Answer:
Acute toxicity is assessed using standardized bioassays (e.g., OECD Test Guidelines) to measure LC50 values in model organisms. Structural factors include:
- Alkyl chain length : Longer chains (e.g., octylthio) reduce toxicity (LC50 = 49.66 mg/L) compared to shorter chains (methylthio: LC50 = 8.29 mg/L), likely due to altered membrane permeability and metabolic pathways .
- Substituent polarity : Hydrophobic groups enhance lipid bilayer penetration but may reduce accumulation in aqueous compartments.
Table 1 : Toxicity trends in analogous compounds
| Substituent at Position 5 | LC50 (mg/L) |
|---|---|
| Methylthio | 8.29 |
| Propylthio | Data pending |
| Octylthio | 49.66 |
Advanced: How can contradictions in toxicity data among similar 1,2,4-triazole derivatives be resolved?
Answer:
Contradictions arise from variations in experimental models, substituent configurations, or assay conditions. Resolve them via:
- Comparative structure-activity relationship (SAR) studies : Systematically alter substituents (e.g., phenethyl vs. methyl groups) and measure LC50 under standardized protocols .
- Metabolic profiling : Identify detoxification pathways (e.g., cytochrome P450-mediated oxidation) using HPLC-MS to correlate metabolite formation with toxicity .
- Membrane permeability assays : Use Caco-2 cell models or logP calculations to assess how substituent hydrophobicity impacts bioavailability .
Advanced: What methodologies are used to study pharmacokinetics and metabolite identification?
Answer:
- Liquid chromatography-mass spectrometry (LC-MS) : Detect parent compounds and metabolites in plasma (e.g., pseudo-molecular ion at m/z 288.2) with retention time analysis (e.g., 2.008 min) .
- Pharmacokinetic modeling : Calculate parameters like half-life (e.g., t1/2 = 0.32 hours) using non-compartmental analysis of serum concentration-time curves .
- Isotopic labeling : Track metabolic fate via 14C-labeled analogs in in vitro hepatocyte assays.
Basic: Which spectroscopic methods are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., propylthio vs. phenethyl group placement) .
- IR spectroscopy : Identify functional groups (e.g., S-H stretches at 2550–2600 cm⁻¹ in thiol derivatives) .
- X-ray crystallography : Resolve crystal packing and stereochemical ambiguities in pure samples.
Advanced: How do sulfur-containing substituents modulate antimicrobial activity?
Answer:
- Thioether linkages : Enhance membrane disruption (e.g., thiophen-2-yl groups in reduce Pseudomonas aeruginosa MIC to 31.25 μg/mL).
- Amide/ester functionalization : Improve target specificity (e.g., acetamide derivatives in show higher selectivity for bacterial enzymes).
Methodology : - MIC/MBC assays : Quantify antimicrobial potency in broth microdilution tests .
- Molecular docking : Predict interactions with microbial targets (e.g., dihydrofolate reductase).
Basic: What thermodynamic parameters are critical in chromatographic analysis?
Answer:
- Retention time (tR) : Influenced by temperature and stationary phase chemistry. For hydrophilic interaction chromatography (HILIC), retention decreases with temperature due to entropy-driven desorption .
- Enthalpy (ΔH) and entropy (ΔS) : Calculated via Van’t Hoff plots to optimize separation conditions for polar triazole derivatives .
Advanced: What strategies improve bioavailability of this compound?
Answer:
- Prodrug synthesis : Convert thiol groups to disulfide prodrugs for enhanced stability and targeted release.
- Nanoparticle encapsulation : Use liposomal carriers to improve solubility and reduce renal clearance.
- logP optimization : Balance hydrophobicity (e.g., octylthio groups in ) to enhance membrane permeability without excessive accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
